molecular formula C17H15ClN2O3 B2833685 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide CAS No. 902253-26-3

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide

Cat. No.: B2833685
CAS No.: 902253-26-3
M. Wt: 330.77
InChI Key: MQWDWUFPUPGVDG-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted oxazole ring and a propanamide group attached to a tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminophenol derivative and a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, with the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Attachment of the Propanamide Group: The propanamide group can be introduced through an amidation reaction involving the oxazole derivative and a suitable amine, such as m-toluidine. This reaction is typically carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl moiety, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxazole ring or the amide group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolyl moiety can yield benzoic acid derivatives, while nucleophilic substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the chloro substituent play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The propanamide group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylic acid phenyl ester
  • 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxamide
  • 5-chloro-2-oxobenzo[d]oxazole-3(2H)-yl)-N-phenylpropanamide

Uniqueness

Compared to similar compounds, 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide is unique due to the presence of the m-tolyl moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, potentially leading to unique pharmacological properties and applications.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-3-2-4-13(9-11)19-16(21)7-8-20-14-10-12(18)5-6-15(14)23-17(20)22/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWDWUFPUPGVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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